2-(4-Propylpiperazin-1-yl)ethanamine

Catalog No.
S1935561
CAS No.
4489-50-3
M.F
C9H21N3
M. Wt
171.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Propylpiperazin-1-yl)ethanamine

CAS Number

4489-50-3

Product Name

2-(4-Propylpiperazin-1-yl)ethanamine

IUPAC Name

2-(4-propylpiperazin-1-yl)ethanamine

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C9H21N3/c1-2-4-11-6-8-12(5-3-10)9-7-11/h2-10H2,1H3

InChI Key

ATEODQJDWRKKOG-UHFFFAOYSA-N

SMILES

CCCN1CCN(CC1)CCN

Canonical SMILES

CCCN1CCN(CC1)CCN

2-(4-Propylpiperazin-1-yl)ethanamine is an organic compound characterized by the presence of a propyl group attached to a piperazine ring, which is further connected to an ethanamine moiety. The compound has the chemical formula C11H20N2C_{11}H_{20}N_2 and a CAS number of 4489-50-3. Its structure features a piperazine ring, which is a six-membered cyclic amine, and the propyl group enhances its lipophilicity, potentially affecting its interactions in biological systems .

The chemical reactivity of 2-(4-Propylpiperazin-1-yl)ethanamine can be attributed to its functional groups. Key reactions include:

  • Alkylation: The amine groups can undergo alkylation reactions, forming quaternary ammonium compounds.
  • Acylation: The primary amine can react with acyl chlorides or anhydrides to form amides.
  • Nucleophilic Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions with electrophiles.

These reactions are significant for modifying the compound's structure for various applications in medicinal chemistry.

2-(4-Propylpiperazin-1-yl)ethanamine exhibits notable biological activity, particularly as a potential pharmacological agent. Compounds with similar structures have been studied for their roles as:

  • Antidepressants: Due to their interaction with serotonin and dopamine receptors.
  • Antipsychotics: Some derivatives have shown efficacy in treating schizophrenia and other mental health disorders.

The unique propyl substitution may enhance binding affinity and selectivity towards specific receptors compared to other piperazine derivatives.

Several synthesis methods have been developed for 2-(4-Propylpiperazin-1-yl)ethanamine:

  • Direct Amine Synthesis: This involves the reaction of 4-propylpiperazine with ethylene oxide or ethylene diamine under controlled conditions.
  • Reductive Amination: Starting from appropriate ketones or aldehydes, reductive amination with 4-propylpiperazine can yield the desired product.
  • Substitution Reactions: The introduction of the propyl group onto the piperazine ring can be achieved through alkylation of piperazine derivatives.

These methods allow for the efficient production of 2-(4-Propylpiperazin-1-yl)ethanamine with varying yields depending on the reaction conditions used .

The applications of 2-(4-Propylpiperazin-1-yl)ethanamine span various fields:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for developing new antidepressants and antipsychotic drugs.
  • Chemical Research: Used as an intermediate in synthesizing more complex organic molecules.
  • Biochemical Studies: Investigated for its effects on neurotransmitter systems, aiding in understanding neurological disorders.

The compound's versatility makes it valuable in both academic research and industrial applications.

Research into the interactions of 2-(4-Propylpiperazin-1-yl)ethanamine with biological targets has revealed:

  • Receptor Binding Studies: It shows potential binding affinity towards serotonin and dopamine receptors, which are critical in mood regulation and psychosis.
  • Enzyme Inhibition: Some studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby influencing their levels in the brain.

These interactions highlight its potential therapeutic effects and warrant further investigation into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 2-(4-Propylpiperazin-1-yl)ethanamine. Here is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
1-(4-Methylpiperazin-1-yl)ethanamineSimilar piperazine structure but with a methyl groupMay exhibit different receptor selectivity
2-(4-Ethylpiperazin-1-yl)ethanamineEthyl substitution instead of propylAffects lipophilicity and biological activity
2-(4-Isopropylpiperazin-1-yl)ethanamineIsopropyl group alters steric hindrancePotentially different pharmacological profiles

The uniqueness of 2-(4-Propylpiperazin-1-yl)ethanamine lies in its specific propyl substitution, which influences both its chemical reactivity and biological activity compared to these similar compounds .

Wikipedia

2-(4-propylpiperazin-1-yl)ethanamine

Dates

Last modified: 08-16-2023

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